1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-21(18,19)16-7-4-12(5-8-16)13(17)14-6-2-3-11-9-15-20-10-11/h9-10,12H,2-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIBIVWCUGGZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCCC2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the methanesulfonyl group and the oxazole moiety. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step often involves the use of methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Oxazole Moiety: This can be done through various coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with piperazine/piperidine derivatives and sulfonamide-containing molecules reported in pharmacological studies. Below is a detailed comparison based on structural analogs and functional group contributions:
Table 1: Structural and Functional Comparisons
Key Observations
Core Structure Differences :
- The target compound utilizes a piperidine ring, which confers conformational rigidity compared to the piperazine core in HBK14–HBK19 and betulinamide derivatives. Piperidine’s reduced basicity may influence blood-brain barrier penetration .
- The methanesulfonyl group in the target compound contrasts with the acetylated or aryloxy groups in analogs. Sulfonamides are often associated with enhanced pharmacokinetic properties (e.g., longer half-life) compared to esters or ethers .
In contrast, HBK-series compounds rely on bulky phenoxy groups for receptor steric complementarity . Piperazinyl derivatives (e.g., 1c, 2c) with aminopropyl-piperazine chains demonstrated superior antimalarial activity (IC₅₀ < 220 nM), suggesting that nitrogen-rich side chains enhance antiparasitic effects. The target compound’s oxazole-propyl chain may lack analogous efficacy in this context .
Activity Trends: HBK-series compounds showed nanomolar affinities for dopamine D₂ and serotonin 5-HT₁A receptors, highlighting the importance of aryloxyalkoxy groups in CNS targeting. The target compound’s sulfonamide-oxazole combination may shift selectivity toward non-CNS targets . Acetylated derivatives (e.g., 1a, 2a) in antimalarial studies exhibited reduced activity compared to unprotected analogs, suggesting that steric hindrance or metabolic stability varies with substituent type. The methanesulfonyl group in the target compound may offer better stability than acetyl groups .
Research Findings and Implications
- Structural Optimization: The target compound’s design appears to balance rigidity (piperidine) and solubility (oxazole), but direct biological data are lacking. Comparative studies with HBK-series and piperazinyl derivatives suggest that substituting the phenoxy or aminopropyl groups with oxazole could alter target engagement or pharmacokinetics .
- Therapeutic Potential: If the compound targets enzymes (e.g., kinases or proteases), the sulfonamide group may act as a hydrogen-bond acceptor, while the oxazole could mimic natural heterocycles in substrate binding. However, this hypothesis requires experimental validation.
Biological Activity
1-Methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects, supported by recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure incorporates a piperidine core, which is known for various biological activities, alongside a methanesulfonyl group and an oxazole moiety.
Biological Activity Overview
Research has highlighted several key areas of biological activity for this compound:
-
Antibacterial Activity
- Studies have shown that derivatives of piperidine, including those with oxazole substituents, exhibit significant antibacterial properties. For instance, compounds similar to 1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition
-
Pharmacological Applications
- Beyond antibacterial and enzyme inhibition, the piperidine nucleus has been associated with a variety of therapeutic effects including anti-inflammatory and anticancer activities. The sulfonamide functionality further enhances its pharmacological profile by contributing to antibacterial action and enzyme inhibition .
Case Studies
Several studies have been conducted to assess the biological activity of related compounds:
Study 1: Antibacterial Screening
A synthesized library of piperidine derivatives was tested against multiple bacterial strains. The results indicated that the presence of the oxazole ring significantly improved antibacterial efficacy compared to piperidine analogs without this moiety.
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 7l | Salmonella typhi | 20 |
| 7m | Bacillus subtilis | 18 |
| 7n | Escherichia coli | 15 |
Study 2: Enzyme Inhibition Profile
The enzyme inhibition potential was assessed using standard assays for urease and AChE.
| Compound ID | Enzyme Type | IC50 (µM) |
|---|---|---|
| 7o | Urease | 1.13 |
| 7p | AChE | 2.14 |
These findings suggest that modifications to the piperidine structure can significantly enhance biological activity.
Q & A
Q. What synthetic methodologies are commonly employed for 1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide, and how is structural validation performed?
- Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, amide bond formation using HBTU/HOBt in DMF with pre-neutralized amines (e.g., 3-(1,2-oxazol-4-yl)propan-1-amine) under argon, followed by 48-hour stirring and purification via silica gel chromatography (37% yield) . Structural confirmation relies on 1H/13C NMR (e.g., δ 7.40–7.24 ppm for aromatic protons) and MS-ESI-TOF (exact mass matching calculated molecular weight) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Critical for verifying substituent positions (e.g., oxazole ring protons at δ 8.1–8.3 ppm; piperidine carboxamide signals at δ 2.55–2.78 ppm) .
- HPLC : Used to confirm purity (>99.8% in optimized syntheses) .
- Mass Spectrometry : ESI-TOF or HRMS to validate molecular weight (e.g., C₁₇H₂₄N₄O₃S requires [M+H]⁺ = 365.16) .
Q. What are the primary biological targets or therapeutic applications explored for this compound?
- Methodological Answer : Piperidine-carboxamide derivatives are studied for GPCR modulation (e.g., dopamine D₂/D₃ receptors in antipsychotic research) and viral entry inhibition (e.g., HCV inhibitors targeting host cell interactions) . Preclinical assays include receptor binding studies and viral replication inhibition in HepG2 cells .
Advanced Research Questions
Q. How can synthetic yields be optimized for scaled production, and what factors contribute to variability?
- Methodological Answer :
- Coupling Agent Selection : HBTU/HOBt in DMF improves amide bond formation efficiency compared to propionic anhydride reflux (56–79% vs. 37% yields) .
- Purification : Gradient silica chromatography (e.g., 0–10% MeOH in CH₂Cl₂) enhances purity .
- Reaction Duration : Extended stirring (48–72 hours) may improve conversion but risks side-product formation .
Q. How should researchers resolve discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve crowded regions (e.g., piperidine methylene protons at δ 1.81–2.29 ppm) .
- Mass Fragmentation Patterns : Compare experimental MS/MS data with computational tools (e.g., CFM-ID) to validate fragmentation pathways .
- Contradictory Data : Cross-reference with crystallographic data (e.g., COD entry 2230670 for analogous piperidine-carboxamides) .
Q. What strategies enhance biological activity through structural modifications?
- Methodological Answer :
- Oxazole Substitution : Introducing electron-withdrawing groups (e.g., chloro, methyl) on the oxazole ring improves HCV inhibition (IC₅₀ reduced from 1.2 µM to 0.7 µM) .
- Piperidine Functionalization : Adding 4-methyl or 3,5-dimethyl groups enhances blood-brain barrier penetration in CNS-targeted analogs .
- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to chemokine receptors (e.g., CCR5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
